molecular formula C10H10FNS B15276560 N-(2-Fluoroethyl)-1-benzothiophen-7-amine

N-(2-Fluoroethyl)-1-benzothiophen-7-amine

Cat. No.: B15276560
M. Wt: 195.26 g/mol
InChI Key: YGOUQDBMYMJMGH-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-1-benzothiophen-7-amine is a heterocyclic compound featuring a benzothiophene core substituted with a 2-fluoroethylamine group at the 7-position. Benzothiophene derivatives are widely studied in medicinal chemistry due to their structural similarity to bioactive molecules, enabling interactions with enzymes, receptors, and nucleic acids.

Properties

Molecular Formula

C10H10FNS

Molecular Weight

195.26 g/mol

IUPAC Name

N-(2-fluoroethyl)-1-benzothiophen-7-amine

InChI

InChI=1S/C10H10FNS/c11-5-6-12-9-3-1-2-8-4-7-13-10(8)9/h1-4,7,12H,5-6H2

InChI Key

YGOUQDBMYMJMGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCF)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-1-benzothiophen-7-amine typically involves the introduction of the fluoroethyl group to the benzothiophene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzothiophene, reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the synthesis by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoroethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Fluoroethyl)-1-benzothiophen-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Fluoroethyl)-1-benzothiophen-7-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to changes in biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, which can result in various physiological effects .

Comparison with Similar Compounds

Key Structural Features:

  • N-(2-Fluoroethyl)-1-benzothiophen-7-amine: Combines a benzothiophene ring (a fused benzene-thiophene system) with a 2-fluoroethylamine side chain.
  • 6-Amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide (Vi): Features a sulfonamide group linked to a hexane chain and a 2-fluoroethyl moiety. The sulfonamide group increases polarity, which may reduce lipophilicity compared to the benzothiophene derivative .
  • 2-Methylthiophene-3-carboxamide: A simpler thiophene derivative with a methyl group and carboxamide substituent.

Structural Impact on Properties:

Compound Heterocycle Key Substituents Predicted logP*
This compound Benzothiophene 2-Fluoroethylamine ~3.5
6-Amino-N-(2-fluoroethyl)hexanesulfonamide Hexane sulfonamide 2-Fluoroethyl, sulfonamide ~2.8
2-Methylthiophene-3-carboxamide Thiophene Methyl, carboxamide ~1.2

*logP values estimated via computational tools (e.g., ChemDraw).

Pharmacological and Biochemical Properties

  • This compound: The benzothiophene scaffold is associated with kinase inhibition and receptor modulation in literature. The 2-fluoroethyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .
  • Sulfonamide Derivatives (e.g., Compound Vi) : Evidence suggests sulfonamide derivatives with 2-fluoroethyl groups act as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors , a target in cancer therapy. The sulfonamide moiety likely engages in hydrogen bonding with enzymatic residues .
  • Thiophene Carboxamides : Smaller thiophene derivatives often exhibit lower binding affinity due to reduced aromatic surface area but may serve as lead compounds for fragment-based drug discovery .

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